

physical and chemical properties of 4-methylhexanoic acid

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Compound of Interest

Compound Name: *(R)-(-)-4-Methylhexanoic acid*

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An In-depth Technical Guide to 4-Methylhexanoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methylhexanoic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this branched-chain fatty acid. The guide includes tabulated data, experimental protocols, and visualizations of relevant chemical and analytical processes.

Introduction

4-Methylhexanoic acid, also known as 4-methylcaproic acid, is a medium-chain fatty acid with the chemical formula C₇H₁₄O₂.^{[1][2]} It is a branched-chain fatty acid, with a methyl group located at the fourth carbon position.^[1] This branching influences its physical properties, such as melting point and solubility, when compared to its linear counterpart, hexanoic acid.^[1] It is classified as a metabolite of branched-chain fatty acids and is a very hydrophobic molecule, practically insoluble in water.^{[2][3]} 4-Methylhexanoic acid has a characteristic sour, cheesy odor.^[4]

Physical Properties

The physical properties of 4-methylhexanoic acid are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₂	[1] [2] [5] [6]
Molecular Weight	130.18 g/mol	[1] [2] [6] [7]
CAS Number	1561-11-1	[1] [2] [4] [5]
Appearance	Liquid	[4] [8]
Melting Point	-80 °C	[4] [9] [10]
Boiling Point	109-112 °C at 10 mmHg	[4] [10] [11]
	215.3 °C at 760 mmHg	[9]
Density	0.9215 g/mL	[4] [10]
Refractive Index	1.4211	[4] [10]
Flash Point	110 °F (43.33 °C) - closed cup	[4]
Solubility	Soluble in Chloroform, Sparingly in Methanol	[4] [10]
Practically insoluble in water		[1] [3]
pKa	4.78 ± 0.10 (Predicted)	[4] [8]
LogP	2.070 (Estimated)	[4]

Chemical Properties and Structure

4-Methylhexanoic acid is a carboxylic acid, and its chemical properties are largely determined by the carboxyl functional group.

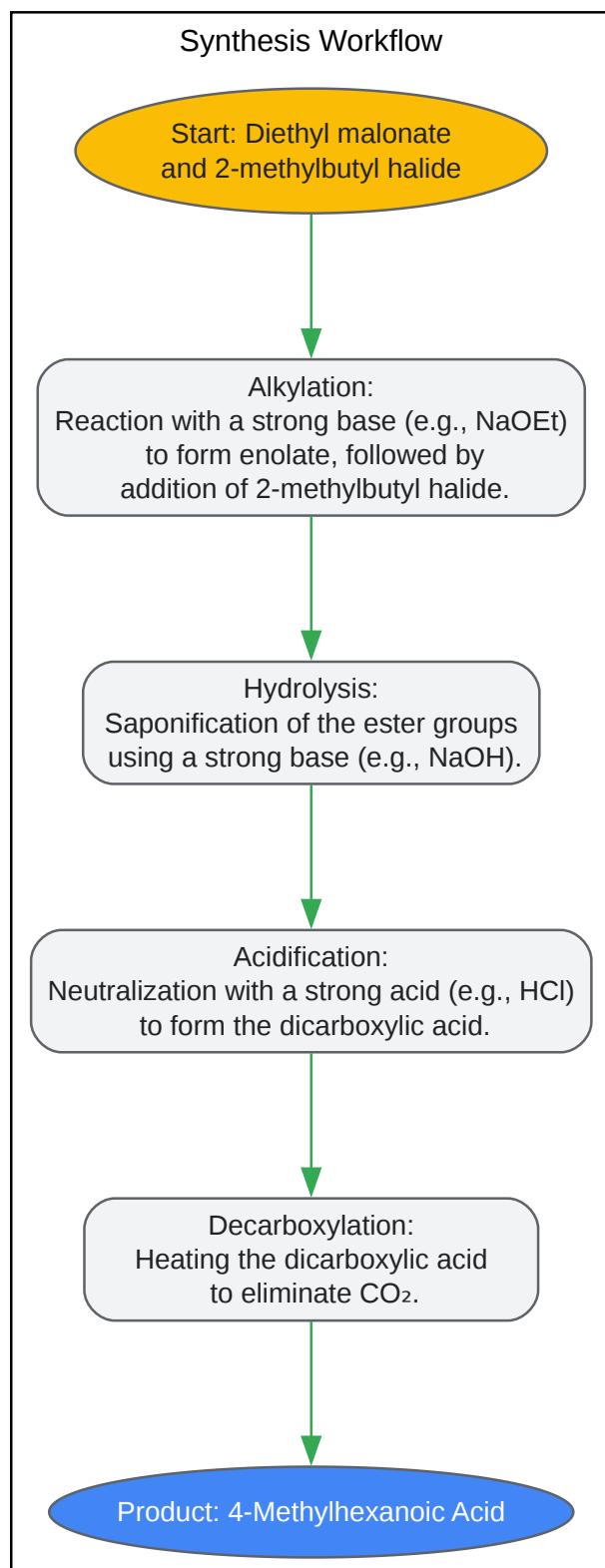
Identifier	Value	Source
IUPAC Name	4-methylhexanoic acid	[6]
SMILES	CCC(C)CCC(=O)O	[4] [6]
InChI	InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)	[4] [5] [6]
InChIKey	DIVCBWJKVSFZKJ-UHFFFAOYSA-N	[4] [5] [6]

As a carboxylic acid, it can undergo typical reactions such as esterification, amide formation, and reduction. The presence of a chiral center at the C4 position means that 4-methylhexanoic acid can exist as two enantiomers: (S)-4-methylhexanoic acid and (R)-4-methylhexanoic acid. [\[1\]](#)

Experimental Protocols

Synthesis of 4-Methylhexanoic Acid via Malonic Ester Synthesis

The malonic ester synthesis is a common method for preparing carboxylic acids with a branched chain, such as 4-methylhexanoic acid.[\[1\]](#) The general workflow is outlined below.



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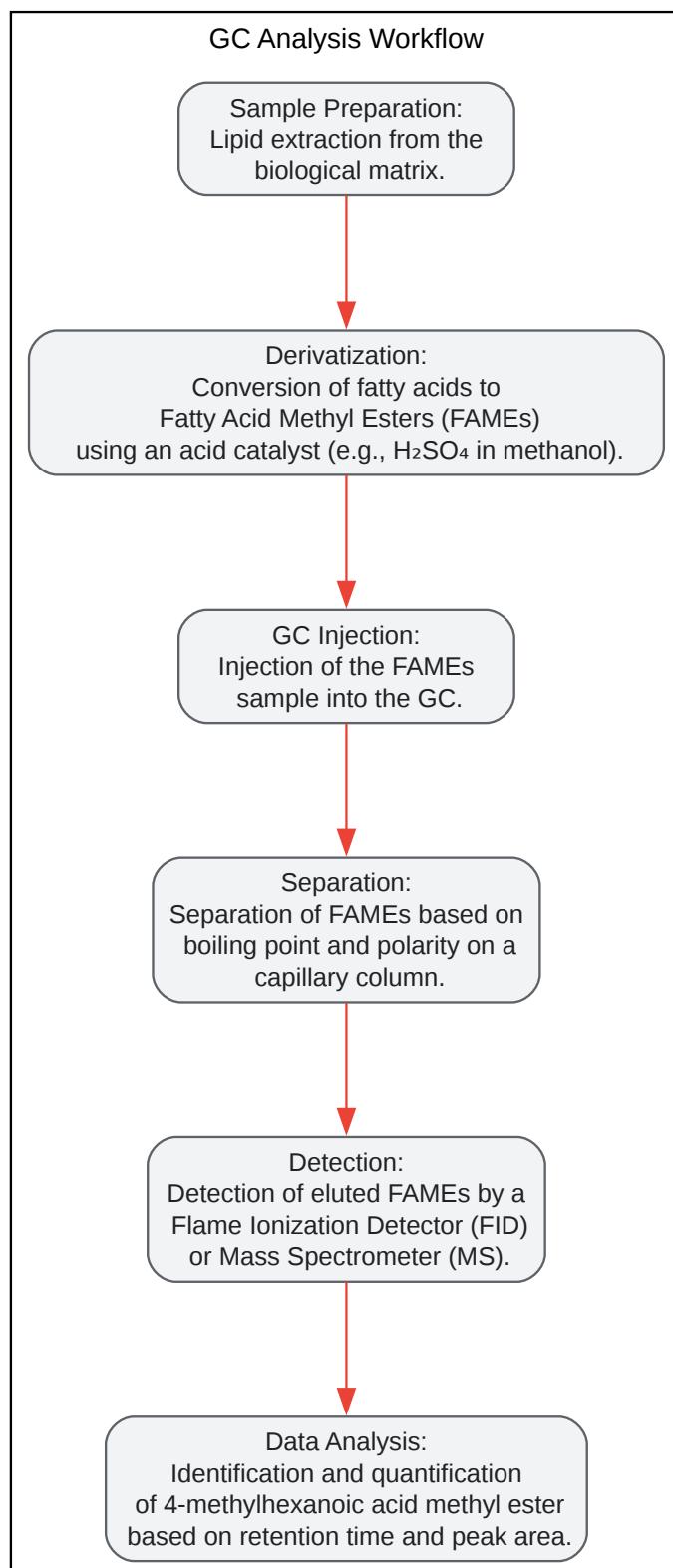
Synthesis of 4-methylhexanoic acid.

A detailed experimental protocol is as follows:

- **Alkylation:** Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and reacts with a 2-methylbutyl halide (e.g., 2-methylbutyl bromide) in an S_N2 reaction to form diethyl 2-(2-methylbutyl)malonate.
- **Hydrolysis:** The resulting diester is hydrolyzed to the corresponding dicarboxylic acid by heating with a strong base like sodium hydroxide, followed by acidification.[\[12\]](#)
- **Decarboxylation:** The 2-(2-methylbutyl)malonic acid is then heated at a high temperature (e.g., 210 °C) to induce decarboxylation, yielding 4-methylhexanoic acid.[\[12\]](#)
- **Purification:** The crude product can be purified by chromatography.[\[12\]](#)

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique for the analysis and quantification of fatty acids. [\[13\]](#) Since fatty acids are often not volatile enough for direct GC analysis, they are typically derivatized to their more volatile methyl esters (Fatty Acid Methyl Esters or FAMEs).[\[13\]](#)[\[14\]](#)

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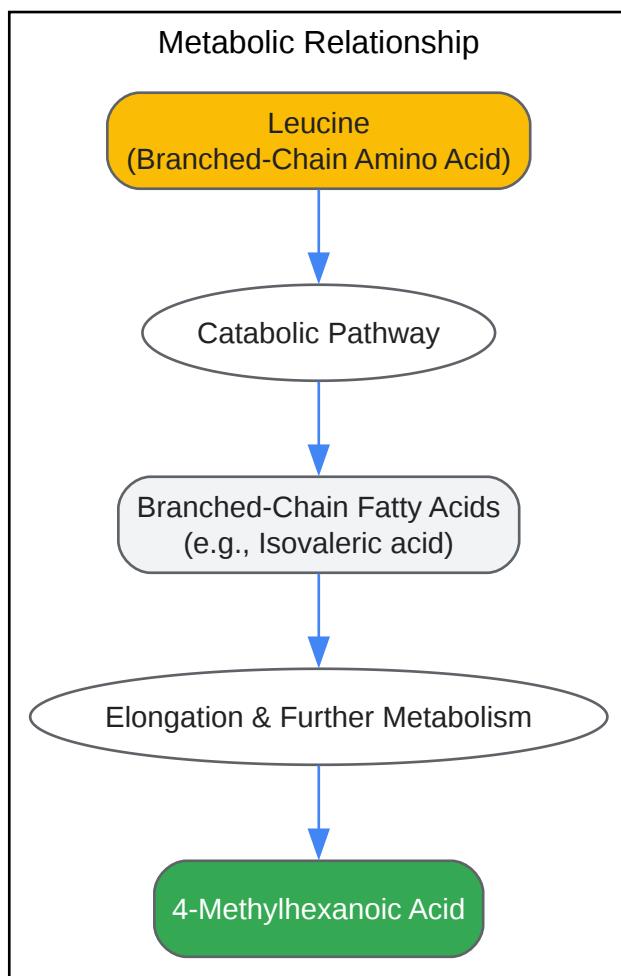
Gas chromatography analysis workflow.

Detailed Protocol for FAME Preparation and GC Analysis:

- Lipid Extraction: Lipids containing 4-methylhexanoic acid are first extracted from the sample matrix (e.g., cells, tissue) using a solvent system like chloroform:methanol.[15][16]
- Derivatization to FAMEs: The extracted lipids are transesterified to form fatty acid methyl esters. This is commonly achieved by heating the sample in the presence of an acidic catalyst, such as 6% H_2SO_4 in methanol, at 100-125 °C for 2 hours.[17]
- Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture into an organic solvent like petroleum ether or hexane.[15][17]
- GC-FID/MS Analysis:
 - An aliquot of the FAMEs solution is injected into the gas chromatograph.[13]
 - The injector and detector temperatures are typically set high (e.g., 260 °C and 280 °C, respectively) to ensure vaporization and prevent condensation.[13]
 - A temperature gradient is used for the column oven to separate the FAMEs based on their volatility (e.g., starting at 180 °C and ramping up).[13]
 - Helium is commonly used as the carrier gas.[17]
 - The eluted compounds are detected by a flame ionization detector (FID) or a mass spectrometer (MS).[14]
 - Quantification is achieved by comparing the peak area of the 4-methylhexanoic acid methyl ester to that of an internal standard.

Metabolic Context

4-Methylhexanoic acid is a metabolite of branched-chain fatty acids.[2] These fatty acids are often derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine.



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Metabolic origin of 4-methylhexanoic acid.

The catabolism of leucine, an essential amino acid, produces intermediates that can be converted into branched-chain fatty acids.^[18] These can then undergo further metabolic processing, including elongation, to form longer-chain branched fatty acids like 4-methylhexanoic acid.

Safety Information

4-Methylhexanoic acid is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.^[4] Appropriate personal protective equipment, including gloves, eye protection, and suitable clothing, should be worn when handling this compound.^[19] It should be stored in a well-ventilated place and kept away from heat, sparks, and open flames.

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